Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride
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Overview
Description
Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 4-methoxyphenyl group attached to the piperidine ring via a propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride typically involves the reaction of 4-methoxyphenylpropylamine with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in an organic solvent like toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)piperidine hydrochloride
- 4-(4-Fluorophenyl)piperidine hydrochloride
- 4-(4-Chlorophenyl)piperidine hydrochloride
Uniqueness
Piperidine, 4-(3-(4-methoxyphenyl)propyl)-, hydrochloride is unique due to the presence of the 4-methoxyphenyl group attached via a propyl chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
75999-98-3 |
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Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-17-15-7-5-13(6-8-15)3-2-4-14-9-11-16-12-10-14;/h5-8,14,16H,2-4,9-12H2,1H3;1H |
InChI Key |
CFZASOPFSUEWSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2CCNCC2.Cl |
Origin of Product |
United States |
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